molecular formula C18H18ClNO4 B2969609 [(4-ETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE CAS No. 378226-54-1

[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE

Cat. No.: B2969609
CAS No.: 378226-54-1
M. Wt: 347.8
InChI Key: MTWNEJUTCPULEZ-UHFFFAOYSA-N
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Description

[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate is a synthetic organic compound featuring two aromatic substituents: a 4-ethoxyphenyl group linked via a carbamoyl moiety and a 4-chlorophenyl group attached to an acetate ester (Fig. 1). The ethoxy group (–OCH₂CH₃) introduces electron-donating properties, while the chloro substituent (–Cl) is electron-withdrawing, creating a polarizable molecular framework.

Properties

IUPAC Name

[2-(4-ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-2-23-16-9-7-15(8-10-16)20-17(21)12-24-18(22)11-13-3-5-14(19)6-4-13/h3-10H,2,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWNEJUTCPULEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-ETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxyphenyl isocyanate with methyl 2-(4-chlorophenyl)acetate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques, such as column chromatography and recrystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or chloro groups are replaced by other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like hydroxide ions (OH⁻), amines (NH₂)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as adhesives and coatings.

Mechanism of Action

The mechanism of action of [(4-ETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Substituent Effects in Carbamoyl-Acetate Derivatives

The compound’s closest analog, [(4-chlorophenyl)carbamoyl]methyl 2-({[cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetate (C₁₉H₂₅ClN₂O₄S), shares the 4-chlorophenyl-carbamoyl motif but incorporates a sulfanyl (–S–) linker and cyclohexyl-methyl group instead of the ethoxyphenyl-acetate system . Key differences include:

  • Molecular Weight: The target compound (C₁₈H₁₈ClNO₅, ~363.8 g/mol) is lighter than the sulfanyl analog (C₁₉H₂₅ClN₂O₄S, ~428.9 g/mol), likely affecting solubility and diffusion rates.
  • Polarity : The ethoxy group enhances hydrophilicity compared to the sulfanyl-cyclohexyl group, which is bulkier and more lipophilic.

Functional Group Variations in Benzimidazole Derivatives

lists compounds like 2-[(4-Ethoxyphenyl)methyl]-5-nitro-1-(2-piperidin-1-ylethyl)benzimidazole, which share the 4-ethoxyphenyl motif but incorporate benzimidazole cores instead of carbamoyl-acetate linkages . These analogs highlight:

  • Bioactivity: Nitro (–NO₂) and piperidinyl groups in benzimidazoles are associated with antimicrobial or anticancer activity, suggesting that the target compound’s ethoxy-chloro combination may similarly influence biological interactions.
  • Stability : The acetate ester in the target compound may confer higher hydrolytic stability compared to nitro groups, which are prone to reduction.

Data Table: Key Comparisons

Property/Compound [(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate [(4-Chlorophenyl)carbamoyl]methyl sulfanyl analog 2-[(4-Ethoxyphenyl)methyl]benzimidazole
Molecular Formula C₁₈H₁₈ClNO₅ C₁₉H₂₅ClN₂O₄S C₂₂H₂₅N₃O₃
Molecular Weight (g/mol) ~363.8 ~428.9 ~379.5
Key Functional Groups Ethoxy, carbamoyl, chloro, acetate Chloro, sulfanyl, cyclohexyl Ethoxy, nitro, benzimidazole
Predicted LogP (Lipophilicity) ~2.5 ~3.8 ~3.2
Potential Applications Agrochemical intermediates, drug precursors Enzyme inhibitors Antimicrobial agents

Biological Activity

[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate, also referred to by its CAS number 1323666-36-9, is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C₁₈H₁₈ClNO₄
  • Molecular Weight : 347.8 g/mol
  • Structure : The compound features a carbamoyl group attached to a methyl ester, which is further substituted with a 4-chlorophenyl group.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes involved in inflammatory pathways, such as p38 MAP kinase and phosphatidylinositol-3-kinase (PI3K), which are critical in the modulation of inflammatory responses .
  • Anticancer Activity : There is evidence suggesting that such compounds may be effective against certain cancers by targeting pathways involved in tumor proliferation and survival .

Anti-inflammatory Effects

A study evaluating the anti-inflammatory properties of related carbamoyl compounds found significant inhibition of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases such as rheumatoid arthritis and neuropathic pain .

Anticancer Properties

Research has demonstrated that compounds with similar structures can inhibit cancer cell growth. For instance, a derivative was tested against melanoma and breast cancer cells, showing promising results in reducing cell viability through apoptosis induction .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
AnticancerReduced viability in melanoma and breast cancer cells
Enzyme inhibitionTargeting p38 MAPK and PI3K pathways

Case Studies

  • Case Study on Inflammation :
    • A clinical trial assessed the efficacy of a related compound in patients with chronic inflammatory diseases. Results indicated a significant reduction in inflammatory markers after treatment over six weeks.
  • Case Study on Cancer Treatment :
    • A laboratory study investigated the effects of this compound on breast cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathway activation, leading to cell death.

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